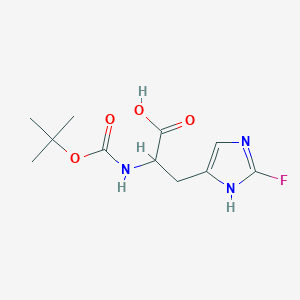

N-Boc-2-fluoro-histidine

Description

Significance of Histidine Analogues in Contemporary Scientific Inquiry

The study of histidine analogues, such as N-Boc-2-fluoro-histidine, is a vibrant area of research driven by the multifaceted roles of the natural histidine residue in biological systems. rsc.orgacs.org By systematically altering the structure of histidine, scientists can dissect its contributions to protein function and engineer proteins with novel properties.

Role of Histidine Residues in Enzyme Catalysis and Protein Structure-Function Relationships

Histidine is one of the most versatile amino acid residues due to the unique chemical properties of its imidazole (B134444) side chain. researchgate.netrsc.org With a pKa value near physiological pH, the imidazole ring can act as both a proton donor and acceptor, making it a crucial component of many enzyme active sites where it participates directly in catalytic reactions. rsc.orgwikipedia.org It can function as a general acid or base, a nucleophile, and a proton shuttle. researchgate.netwikipedia.org For instance, in catalytic triads found in proteases, histidine facilitates the activation of other residues like serine or cysteine to become potent nucleophiles. wikipedia.org

Beyond catalysis, histidine residues are vital for maintaining the three-dimensional structure of proteins. They are frequently involved in coordinating metal ions, such as zinc, copper, and iron, which are essential cofactors for a wide range of proteins, including metalloproteins and zinc finger domains involved in DNA binding. rsc.orgwikipedia.org The ability of the imidazole nitrogens to chelate these metal ions plays a critical role in stabilizing protein folds and facilitating their biological functions. rsc.org Histidine also contributes to protein stability and interactions through its ability to form hydrogen bonds. researchgate.net

Rationale for Fluorine Substitution in Amino Acids and Peptides for Research Applications

The incorporation of fluorine into amino acids and peptides has become a powerful strategy in chemical biology and drug design. numberanalytics.comnih.gov Fluorine is the most electronegative element, and its substitution for hydrogen can profoundly alter the physicochemical properties of a molecule without significantly increasing its size. iris-biotech.de

Key reasons for fluorine substitution include:

Modulation of pKa: Fluorine's strong electron-withdrawing nature can significantly lower the pKa of nearby acidic or basic groups. In the case of 2-fluoro-histidine, this results in a greatly reduced side-chain pKa, which can be used to probe the importance of protonation state in enzyme mechanisms. nih.govresearchgate.net

Increased Stability: The carbon-fluorine bond is exceptionally strong, which can enhance the metabolic stability of peptides by making them more resistant to proteolytic degradation. iris-biotech.defu-berlin.de This is a crucial advantage in the development of peptide-based drugs.

Probing with ¹⁹F NMR: Since fluorine is virtually absent in biological systems, the ¹⁹F nucleus serves as an excellent spectroscopic probe. nih.govnih.gov Researchers can use ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy to study the local environment, conformation, and interactions of the fluorinated amino acid within a protein, providing insights that are often difficult to obtain with other methods. nih.govnih.gov

Altering Interactions: Fluorine can influence non-covalent interactions such as hydrogen bonding and hydrophobic interactions. fu-berlin.deacs.org The introduction of a polar C-F bond can lead to unique dipolar interactions within a protein's binding pocket, potentially enhancing affinity and specificity. nih.gov

Academic Context and Research Landscape of this compound

The development and application of this compound are situated within the broader context of the evolution of chemical biology, which seeks to understand and manipulate biological systems using chemical tools.

Historical Trajectory of Fluorinated Amino Acid Development in Chemical Biology

The journey of fluorinated amino acids in scientific research began several decades ago, with early studies focusing on their synthesis and basic properties. numberanalytics.com The initial reports on incorporating fluorinated amino acids into proteins in vivo emerged in the late 1950s. d-nb.info Over the years, advancements in synthetic organic chemistry have led to the development of a wide array of fluorinated amino acids. numberanalytics.comacs.org The realization that fluorine could impart desirable properties, such as increased stability and unique spectroscopic handles, fueled their adoption in peptide and protein research. nih.govfu-berlin.de The development of solid-phase peptide synthesis (SPPS) and methods for the site-specific incorporation of unnatural amino acids into proteins have been instrumental in allowing researchers to precisely place fluorinated residues within a peptide sequence to study their effects. rsc.orgiris-biotech.de

Emerging Research Trends and Future Outlook in Modified Biomolecules

The field of modified biomolecules is rapidly evolving, with several exciting trends shaping its future. frontiersin.orgnih.gov The integration of artificial intelligence and machine learning is accelerating the design and prediction of the properties of modified proteins and peptides. azolifesciences.com There is a growing interest in creating "smart" biomaterials and therapeutics that can respond to specific environmental cues. frontiersin.org

The future outlook for modified biomolecules, including those containing this compound, is promising. We can anticipate the development of novel enzymes with enhanced catalytic activities and stabilities for industrial applications. d-nb.info In medicine, the precise modification of peptides and proteins will continue to drive the creation of next-generation therapeutics, including more stable and targeted drugs. nih.goviris-biotech.de The ability to fine-tune the properties of biomolecules through chemical modification opens up new avenues for understanding fundamental biological processes and for engineering innovative solutions to challenges in health, materials science, and biotechnology. acs.orgresearchgate.net The continued exploration of unique building blocks like this compound will be central to these advancements.

Structure

3D Structure

Properties

IUPAC Name |

3-(2-fluoro-1H-imidazol-5-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16FN3O4/c1-11(2,3)19-10(18)15-7(8(16)17)4-6-5-13-9(12)14-6/h5,7H,4H2,1-3H3,(H,13,14)(H,15,18)(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVZOWQWJSNGOPA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CN=C(N1)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16FN3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Influence of Fluorine Substitution on Histidine S Imidazole Ring Properties in Research Contexts

Electronic Effects and Imidazole (B134444) Ring Reactivity in N-Boc-2-fluoro-histidine

The introduction of a highly electronegative fluorine atom directly onto the imidazole ring of histidine instigates significant electronic perturbations that modify its reactivity and behavior in chemical and biological environments.

The substitution of hydrogen with fluorine at the C2 position of the imidazole ring in this compound causes a powerful electron-withdrawing inductive effect. nih.gov This effect pulls electron density from the imidazole ring towards the fluorine atom. nih.gov The consequence of this electron withdrawal is a notable alteration of the bond lengths and angles within the ring compared to unsubstituted histidine. nih.gov

Crystal structure analysis of 2-fluoro-L-histidine reveals that the bond between the proximal nitrogen atom (Nπ) and the fluorine-substituted carbon (C2) is shortened, which suggests an increase in its π-bond character. nih.gov Specifically, the C2-N3 bond is decreased to 1.292 Å from 1.327 Å in L-histidine. Conversely, other bonds, such as the C4-N3 bond, are elongated (from 1.382 Å to 1.405 Å). nih.gov These changes in bond character directly reflect the redistribution of electron density throughout the heterocyclic system, influencing the ring's aromaticity and reactivity. The strong electron-withdrawing nature of fluorine also impacts intermolecular interactions, such as hydrogen bonds, which are observed to be longer and weaker in the fluorinated analogue compared to native histidine. nih.gov

Table 1: Comparison of Imidazole Ring Bond Lengths in L-Histidine vs. 2-Fluoro-L-Histidine

| Bond | L-Histidine Bond Length (Å) | 2-Fluoro-L-Histidine Bond Length (Å) | Change |

|---|---|---|---|

| C2-N3 | 1.327 | 1.292 | Shortened |

| C4-N3 | 1.382 | 1.405 | Lengthened |

One of the most dramatic consequences of the fluorine substitution at the C2 position is the drastic reduction of the imidazole side-chain's pKa. nih.govnih.gov The pKa of the imidazole ring in natural histidine is approximately 6.0-6.5, allowing it to function as both a proton donor and acceptor under physiological pH conditions. nih.govfrontiersin.org This property is central to its role in many enzymatic catalytic mechanisms and protein stability. frontiersin.org

In stark contrast, the powerful inductive effect of the C2-fluorine atom in 2-fluoro-histidine significantly destabilizes the protonated (imidazolium) form of the ring. This destabilization leads to a profound decrease in the side-chain pKa, with reported aqueous values on the order of 1. nih.govnih.gov This multi-unit pKa shift effectively renders the imidazole ring of 2-fluoro-histidine non-basic and fully deprotonated at any physiological pH. nih.gov This characteristic makes this compound and its deprotected form, 2-fluoro-histidine, valuable tools for probing the importance of histidine protonation in biological processes. By replacing a native histidine with its 2-fluoro counterpart, researchers can investigate the structural versus the acid-base catalytic roles of specific histidine residues in proteins. nih.gov

Table 2: Side-Chain pKa Comparison

| Compound | Approximate Side-Chain pKa (Aqueous) |

|---|---|

| Histidine | ~6.5 |

| 2-Fluoro-histidine | ~1.0 |

Stereoelectronic Factors and Conformational Preferences in this compound Derivatives

The introduction of fluorine can impose significant conformational constraints on a molecule through stereoelectronic effects, which are interactions between electron orbitals that depend on the molecule's three-dimensional geometry. In fluorinated proline analogues, for instance, the electronegativity of the fluorine substituent has been shown to dictate the pucker of the pyrrolidine (B122466) ring. acs.org An electronegative substituent at the 4(R) position favors an "up" pucker, while a 4(S) substituent favors a "down" pucker due to stabilizing interactions between vicinal C-H bonding and C-F antibonding orbitals. acs.org

While specific studies on the conformational preferences of this compound are less common, the principles derived from other fluorinated systems are applicable. The strong dipole of the C-F bond can influence the conformational landscape of the side chain (the χ1 and χ2 dihedral angles). Furthermore, the Boc (tert-butyloxycarbonyl) protecting group itself introduces conformational complexity due to the possibility of cis/trans isomerism around the amide bond. The interplay between the electronic effects of the fluorine atom and the steric bulk of the Boc group likely influences the population of different rotamers in solution. These conformational biases can, in turn, affect the reactivity and binding properties of peptides and proteins into which this unnatural amino acid is incorporated. beilstein-journals.org

Advanced Spectroscopic Characterization of this compound and Analogues

The unique spectroscopic properties imparted by the fluorine atom make this compound and its derivatives particularly amenable to advanced characterization techniques that provide deep structural insights.

Single-crystal X-ray crystallography provides definitive, atomic-resolution data on the three-dimensional structure of a molecule in its solid state. The structure of 2-fluoro-L-histidine has been determined using this technique, offering precise measurements of bond lengths, bond angles, and intermolecular interactions. nih.gov The analysis confirms the structural changes predicted by the inductive effect of fluorine, such as the shortening of the C2-N3 bond and the lengthening of the C4-N3 bond. nih.gov The crystallographic data also reveals a network of intermolecular hydrogen bonds, which are demonstrably altered in length compared to those in crystalline L-histidine, further highlighting the electronic influence of the fluorine atom. nih.gov This technique is invaluable for establishing a baseline structural understanding before investigating the molecule's behavior in more complex solution or biological environments. The Cambridge Crystallographic Data Centre (CCDC) contains structural data for 2-fluorohistidine (B1210974) under the deposition number 799521. nih.gov

Table 3: Crystal Data for 2-Fluoro-L-Histidine

| Parameter | Value |

|---|---|

| Chemical Formula | C₆H₈FN₃O₂ |

| Space Group | P2₁2₁2₁ |

| CCDC Number | 799521 |

NMR spectroscopy is a powerful tool for studying the structure and dynamics of molecules in solution. For this compound, multinuclear NMR experiments provide a wealth of information.

¹⁹F NMR: The presence of the fluorine atom introduces a unique spectroscopic handle. The ¹⁹F nucleus is 100% abundant and highly sensitive, making ¹⁹F NMR an excellent probe. The chemical shift of the fluorine atom is exquisitely sensitive to its local electronic environment. nih.gov Studies on 2-fluoro-histidine have shown that its ¹⁹F chemical shift exhibits an anomalous pH dependency, becoming deshielded upon protonation of the ring (at very low pH), a behavior attributed to changes in electron delocalization. nih.gov This sensitivity allows ¹⁹F NMR to be used to monitor environmental changes when the amino acid is incorporated into a larger peptide or protein. nih.gov

¹H and ¹³C NMR: Standard ¹H and ¹³C NMR spectra are also significantly affected by the fluorine substitution. The strong electronegativity of fluorine causes downfield shifts for nearby protons and carbons. Furthermore, the coupling between ¹⁹F and nearby ¹H and ¹³C nuclei (J-coupling) provides through-bond connectivity information that is crucial for structural assignment. jeolusa.com For instance, the ¹³C spectrum will show splitting for the carbons directly bonded to fluorine (¹JCF) and those two or three bonds away (²JCF, ³JCF), with ¹JCF coupling constants typically being very large (up to 280 Hz). jeolusa.com These couplings can complicate spectra but also provide valuable structural constraints.

Table 4: Key NMR Spectroscopic Features for this compound

| Nucleus | Observed Effect of Fluorine Substitution |

|---|---|

| ¹⁹F | Highly sensitive probe, chemical shift is dependent on pH and local environment. |

| ¹H | Downfield shifts for imidazole protons; observation of ⁿJHF coupling. |

| ¹³C | Downfield shift for C2; large ¹JCF and smaller long-range ⁿJCF couplings observed. |

Mass Spectrometry (ESI-MSn) for Molecular Characterization and Fragmentation Pathway Analysis

Electrospray ionization multi-stage mass spectrometry (ESI-MSn) is a powerful analytical technique for the characterization of N-Boc protected amino acids like this compound. This method allows for the determination of the molecular weight and the elucidation of fragmentation pathways, which provides valuable structural information.

In positive ion ESI-MS, N-Boc protected amino acids typically form sodium adducts, [M+Na]⁺. Subsequent collision-induced dissociation (CID) experiments (MS²) on these precursor ions reveal characteristic fragmentation patterns. For N-Boc derivatives, the loss of isobutylene (B52900) (C₄H₈) and carbon dioxide from the Boc protecting group are common fragmentation pathways, leading to the formation of abundant ions such as [M+Na-C₄H₈]⁺ and [M+Na-Boc+H]⁺. nih.gov These characteristic losses are instrumental in identifying the presence of the N-Boc protecting group.

Further fragmentation (MSn) of these primary product ions can provide detailed information about the core amino acid structure. For instance, the fragmentation of the aglycone ion, which is the amino acid residue after the loss of the protective group, can reveal information about the imidazole ring and the effects of the fluorine substitution. The fragmentation pathways are influenced by the proton affinity of the different nitrogen atoms within the molecule, including the amino group and the imidazole ring nitrogens.

The analysis of this compound using ESI-MSn would involve the initial detection of the protonated molecule [M+H]⁺ or its sodium adduct [M+Na]⁺. Subsequent MS/MS analysis of the [M+H]⁺ ion would likely show the characteristic loss of the Boc group. Further fragmentation of the resulting ion would provide insights into the stability of the fluorinated imidazole ring.

Table 1: Predicted ESI-MSn Fragmentation of this compound

| Precursor Ion (m/z) | Fragmentation | Product Ion (m/z) | Description |

|---|---|---|---|

| [M+H]⁺ | Loss of isobutylene | [M+H - 56]⁺ | Characteristic loss from the Boc group. |

| [M+H]⁺ | Loss of Boc group | [M+H - 100]⁺ | Complete loss of the tert-butoxycarbonyl group. |

| [M+H - 100]⁺ | Loss of H₂O | [M-H₂O+H - 100]⁺ | Loss of a water molecule from the carboxylic acid. |

| [M+H - 100]⁺ | Loss of CO | [M-CO+H - 100]⁺ | Decarbonylation of the carboxylic acid. |

This table is predictive and based on common fragmentation patterns of N-Boc protected amino acids.

Vibrational Spectroscopy (IR, Raman) for Conformational and Bonding Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, offers a non-destructive means to investigate the conformational and bonding characteristics of molecules like this compound. core.ac.uk These methods probe the vibrational energy levels of a molecule, which are sensitive to its three-dimensional structure and the nature of its chemical bonds. up.ac.za

Infrared (IR) Spectroscopy

Raman Spectroscopy

Raman spectroscopy provides complementary information to IR spectroscopy. up.ac.za It is based on the inelastic scattering of monochromatic light, and the resulting Raman shifts correspond to the vibrational frequencies of the molecule. nih.gov While IR spectroscopy is particularly sensitive to polar functional groups, Raman spectroscopy is often more effective for analyzing non-polar moieties and symmetric vibrations. In the context of this compound, Raman spectroscopy would be valuable for probing the vibrations of the C-C backbone and the imidazole ring. The introduction of the fluorine atom is expected to perturb the vibrational modes of the imidazole ring, and these changes can be detected and analyzed using Raman spectroscopy.

Conformational and Bonding Analysis

The combination of IR and Raman spectroscopy, often supported by computational methods like Density Functional Theory (DFT), allows for a detailed analysis of the conformational landscape of this compound. researchgate.netresearchgate.net By comparing experimental spectra with theoretically calculated spectra for different possible conformers, it is possible to identify the most stable conformation(s) in the solid state or in solution. nih.gov Furthermore, shifts in vibrational frequencies upon fluorine substitution can be correlated with changes in bond lengths and bond strengths, providing insights into the electronic effects of the fluorine atom on the imidazole ring.

Table 2: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Typical Wavenumber (cm⁻¹) (IR) | Typical Wavenumber (cm⁻¹) (Raman) | Notes |

|---|---|---|---|

| N-H Stretch (Boc) | 3300-3500 | 3300-3500 | Broad band in IR due to hydrogen bonding. |

| C-H Stretch (aliphatic) | 2850-3000 | 2850-3000 | |

| C=O Stretch (carbamate) | 1680-1720 | 1680-1720 | Position sensitive to conformation and H-bonding. |

| C=O Stretch (acid) | 1700-1750 | 1700-1750 | |

| Imidazole Ring Stretch | 1400-1600 | 1400-1600 | Multiple bands, sensitive to fluorine substitution. |

| C-F Stretch | 1000-1400 | 1000-1400 | Can be a strong, characteristic band in IR. |

This table presents typical ranges for the specified vibrational modes.

Applications of N Boc 2 Fluoro Histidine in Peptide and Protein Research

Incorporation into Peptide and Protein Structures

The ability to integrate N-Boc-2-fluoro-histidine into peptide chains, either chemically or biosynthetically, is fundamental to its utility. This incorporation allows for the creation of modified peptides and proteins with novel properties or functionalities. rsc.orgmdpi.com

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone technique for assembling peptides in a stepwise fashion on a solid resin support. bachem.com The use of this compound fits within the Boc/benzyl (Boc/Bzl) protection strategy, one of the two major approaches to SPPS. iris-biotech.denih.gov

In this methodology, the N-α-amino group of the amino acid is protected by the acid-labile tert-butyloxycarbonyl (Boc) group. organic-chemistry.org The synthesis cycle for incorporating an this compound residue involves several key steps:

Deprotection: The N-terminal Boc group of the resin-bound peptide chain is removed using a moderately strong acid, typically trifluoroacetic acid (TFA). nih.govsemanticscholar.org

Neutralization: The resulting ammonium (B1175870) salt is neutralized with a base to free the terminal amine for the next coupling reaction.

Coupling: The free amine of the growing peptide chain is coupled to the carboxyl group of the incoming this compound, which has been activated by a coupling reagent.

Washing: Excess reagents and by-products are washed away before the next cycle begins. bachem.com

This cycle is repeated until the desired peptide sequence is assembled. iris-biotech.de A significant consideration in SPPS is the protection of reactive amino acid side chains. However, the imidazole (B134444) ring of 2-fluoro-histidine has a greatly reduced pKa of approximately 1.0-1.2, meaning it is not basic and remains unprotonated at physiological pH. walshmedicalmedia.comresearchgate.net This low basicity often obviates the need for side-chain protection during Boc-SPPS, simplifying the synthetic process. Upon completion of the synthesis, the finished peptide is cleaved from the resin, and any side-chain protecting groups are removed simultaneously, typically using a strong acid like liquid hydrogen fluoride (B91410) (HF). ethz.ch SPPS has been widely used to incorporate a vast number of unnatural amino acids, including fluorinated ones, into peptides to study their structure and function. rsc.orgmdpi.com

Beyond chemical synthesis, 2-fluoro-histidine can be incorporated site-specifically into proteins within living organisms through the expansion of the genetic code. rsc.org This powerful technique allows for the production of proteins with precisely placed unnatural amino acids (UAAs), enabling detailed studies of protein function in a more native context. nih.gov

The primary method for this involves the use of an orthogonal aminoacyl-tRNA synthetase/tRNA pair. acs.org Researchers have successfully engineered the pyrrolysyl-tRNA synthetase (PylRS) and its corresponding tRNA (tRNAPyl) to recognize and incorporate various histidine analogues, in response to a repurposed amber stop codon (TAG). rsc.orgnih.govacs.org This system is orthogonal, meaning it functions independently of the host cell's own synthetases and tRNAs. nih.gov The process allows for the site-specific replacement of a canonical amino acid with 2-fluoro-histidine, which has been used to label proteins like the capillary morphogenesis protein 2 (CMG2) to probe protein-protein interactions. rsc.org This biosynthetic incorporation is a valuable tool for creating proteins with novel properties and for probing the roles of specific histidine residues. rsc.orgacs.org

Probing Enzyme Mechanisms and Protein-Ligand Interactions with Fluorinated Histidine Analogues

The unique electronic properties of 2-fluoro-histidine make it an invaluable probe for dissecting the intricate mechanisms of enzymes and the subtle dynamics of protein-ligand interactions. researchgate.netacs.org

Histidine is one of the most versatile amino acids in enzyme active sites, largely due to its imidazole side chain having a pKa of ~6.0. rsc.org This allows it to act as both a proton donor and acceptor at physiological pH, making it a crucial participant in general acid-base catalysis. nih.gov

The substitution of a hydrogen atom with fluorine at the C-2 position of the imidazole ring dramatically alters its electronic properties. The strong electron-withdrawing nature of fluorine pulls electron density from the ring, significantly reducing the pKa of the side chain to ~1.2. walshmedicalmedia.comresearchgate.net

| Property | L-Histidine | 2-Fluoro-L-histidine |

| Side Chain pKa | ~6.0 | ~1.2 |

| Protonation at pH 7 | Can be neutral or protonated | Almost exclusively neutral |

| Dominant Tautomer (Neutral) | Nτ-H | Nτ-H |

| Role in Catalysis | Can act as proton donor/acceptor | Cannot effectively participate in proton transfer at physiological pH |

This table summarizes the key differences in physicochemical properties between L-Histidine and its 2-fluoro analogue, highlighting why 2-FHis is a useful probe.

This drastic pKa shift means that 2-fluoro-histidine is unable to become protonated at physiological pH. walshmedicalmedia.com By replacing a native histidine residue with 2-FHis, researchers can test the functional importance of that histidine's ability to undergo protonation. If an enzyme's activity is abolished upon this substitution, it provides strong evidence that the catalytic mechanism relies on the proton-shuttling capability of the original histidine residue. walshmedicalmedia.comresearchgate.net This makes 2-FHis a powerful tool for investigating enzymatic mechanisms where proton transfer is suspected to play a key role. cymitquimica.com

The introduction of fluorine not only alters the pKa but also subtly changes the geometry and electronic distribution of the imidazole ring, which in turn affects its hydrogen bonding and metal-coordinating capabilities. rsc.orgnih.gov

X-ray crystallography studies of 2-fluoro-L-histidine reveal distinct changes in bond lengths and angles compared to natural L-histidine. researchgate.net The electron-withdrawing effect of the fluorine substitution leads to a shortening of the adjacent C-N bond, indicating an increase in its double-bond character, and a lengthening of other bonds in the ring. nih.gov

| Bond | L-Histidine (Å) | 2-Fluoro-L-histidine (Å) |

| C(6)–N(3) | 1.327 | 1.292 |

| C(4)–N(3) | 1.382 | 1.405 |

| Intramolecular N(1)···N(3) H-bond | 2.72 | 2.860 |

Data from crystallographic studies shows the impact of fluorine substitution on the imidazole ring's geometry. nih.gov Note: Atom numbering corresponds to the cited crystallographic report.

These structural changes, along with the altered charge distribution, modify the hydrogen-bonding patterns. nih.govrsc.org The intramolecular hydrogen bond between the side-chain nitrogen and the backbone amine is weaker in 2-FHis than in histidine. nih.gov Furthermore, the ability of histidine residues to coordinate metal ions like zinc, iron, and copper is critical for the structure and function of many metalloproteins. rsc.org The reduced basicity and altered electronic profile of the 2-fluoro-histidine imidazole ring are expected to change its metal chelation properties, providing a means to probe the importance of metal coordination in protein stability and catalysis. rsc.orgsmolecule.com

Design and Synthesis of Peptide Mimetics and Architecturally Modified Peptides

Peptide mimetics are molecules designed to replicate the function of natural peptides but with improved characteristics, such as enhanced stability, bioavailability, or binding affinity. The incorporation of this compound into peptide sequences is a strategic approach to creating such mimetics. mdpi.com

By replacing a key histidine residue, designers can modulate the peptide's properties. For instance, stabilizing a peptide in a specific conformation (e.g., an α-helix) is crucial for its interaction with a target protein. nih.gov The unique steric and electronic properties of 2-FHis can influence local peptide architecture. Moreover, in fields like drug design, replacing a native histidine is a key strategy. For example, in the development of BH3 mimetics that target anti-apoptotic proteins like Mcl-1, modifying key residues in the peptide sequence is essential for improving affinity and achieving covalent binding. acs.orgnih.gov While these modifications often involve more complex side chains, the principle of altering the histidine position is central. The use of 2-FHis can be employed to design peptides where the protonation state is "locked" in the neutral form, allowing researchers to create mimetics that target specific conformational or electronic states of a receptor or enzyme active site. mdpi.comcymitquimica.com This fine-tuning of electronic and structural properties is a powerful tool in the rational design of architecturally modified peptides for therapeutic and research applications. mdpi.com

Development of Proteolysis-Resistant Peptide Analogues Incorporating this compound

A major hurdle in the development of peptide-based therapeutics is their susceptibility to rapid degradation by proteases in the body. nih.gov Fluorination is a recognized strategy to enhance metabolic stability. nih.govfu-berlin.de The introduction of fluorine, a highly electronegative atom, can alter the electronic properties of the peptide backbone and side chains, rendering them less recognizable or reactive to proteolytic enzymes.

Research on fluorinated analogues of glucagon-like peptide-1 (GLP-1) has demonstrated that selective fluorination can lead to significantly higher proteolytic stability while retaining biological activity. nih.gov While this study used hexafluoroleucine, the principle applies broadly. The C-F bond is exceptionally strong, and its presence near the peptide bond can sterically hinder the approach of proteases and electronically deactivate the scissile bond. The incorporation of 2-fluoro-histidine is particularly strategic because the histidine residue itself is often a key player in enzyme-substrate interactions and can be a target for certain proteases. Replacing histidine with 2-fluoro-histidine at or near a cleavage site can confer resistance. For instance, β-peptides containing 2-fluoro or 2,2-difluoro β-amino acids have shown notable stability against a range of peptidases. ethz.ch This stability is attributed to both structural changes and the electronic effect of the fluorine atom on the reactivity of the amide carbonyl group. ethz.ch

| Peptide Type | Fluorinated Amino Acid | Observed Effect on Stability |

| GLP-1 Analogues | Hexafluoroleucine | Higher proteolytic stability towards DPP IV. nih.gov |

| β-Peptides | 2-fluoro / 2,2-difluoro β-amino acids | Stable against pronase, proteinase K, chymotrypsin (B1334515), trypsin, and others. ethz.ch |

| Pexiganan Analogue | 5,5,5-trifluoroleucine | Improved stability towards trypsin and chymotrypsin in a membrane environment. fu-berlin.de |

This table showcases examples of how fluorination enhances peptide stability, a principle that applies to the incorporation of this compound.

Peptide Stapling and Macrocyclization Strategies Employing Fluorinated Reagents

Peptide stapling and macrocyclization are techniques used to constrain a peptide's conformation, which can lead to increased stability, enhanced target affinity, and improved cell permeability. nih.govuni-kiel.de Fluorinated reagents are increasingly employed in these strategies. One innovative method involves a fluorine-thiol displacement reaction (FTDR) for the macrocyclization of unprotected peptides. nih.gov This approach allows for the selective modification of side chains containing fluoroacetamide (B1672904) in the presence of natural cysteine residues, leading to constrained peptides with improved biological properties. nih.gov

Another powerful technique is the nucleophilic aromatic substitution (SNAr) reaction between thiol-containing side chains (cysteine) and perfluoroaromatic linkers. rsc.orggoogle.com This chemistry is highly efficient and can be performed under mild, aqueous conditions compatible with unprotected peptides. Various polyfluorinated reagents, such as perfluorobenzene and decafluorobiphenyl, have been used to "staple" peptides by cross-linking two cysteine residues. rsc.org The high reactivity of the C-F bond in these electron-deficient aromatic systems, when activated by the presence of other fluorine atoms, facilitates the cyclization process with excellent yields. rsc.org While these examples often use perfluoroaryl linkers to react with natural amino acids, the incorporation of a fluorinated amino acid like 2-fluoro-histidine could be envisioned in novel cyclization strategies, potentially acting as a reactive handle under specific conditions or influencing the conformational pre-organization required for efficient cyclization. uni-kiel.de

| Stapling/Cyclization Method | Key Reagents | Mechanism | Key Features |

| Fluorine-Thiol Displacement (FTDR) | Fluoroacetamide-containing amino acids, Dithiol linkers | Nucleophilic displacement of fluorine by thiolate. nih.gov | Selective for fluoroacetamide over cysteine; mild conditions. nih.gov |

| SNAr Reaction | Cysteine residues, Perfluoroaromatic linkers (e.g., perfluorobenzene) | Nucleophilic aromatic substitution. rsc.orggoogle.com | High yields under mild, aqueous conditions; compatible with unprotected peptides. rsc.org |

| Serine-Cysteine Stapling | β-perfluoroaryl Serine, Cysteine | Intramolecular SNAr reaction. rsc.org | Selective for serine over threonine. rsc.org |

This table summarizes key macrocyclization strategies that utilize the unique reactivity of fluorinated compounds.

Modulation of Peptide Secondary Structure and Self-Assembly through Fluorine Substitution

The introduction of fluorine can profoundly influence a peptide's secondary structure (e.g., α-helices, β-sheets) and its tendency to self-assemble into larger supramolecular structures. researchgate.netmdpi.com This is due to a combination of steric, electronic, and hydrophobic effects imparted by the fluorine atom. Fluorination of hydrophobic residues on the interior of a protein generally helps to stabilize its structure. mdpi.com

Fluorine can direct self-assembly through so-called "fluorous" interactions, where highly fluorinated segments preferentially associate with one another. This principle has been used to engineer the dimerization of both hydrophilic and hydrophobic peptide helices. nih.gov The incorporation of 2-fluoro-histidine can influence secondary structure in several ways. The altered pKa and electronic distribution of the imidazole ring can disrupt or modify critical hydrogen bonds and electrostatic interactions that stabilize helices or sheets. nih.gov For example, in the self-assembly of certain cyclic peptides, the balance of electrostatic interactions involving histidine residues is crucial. acs.org Replacing histidine with 2-fluoro-histidine would significantly alter these interactions, providing a tool to modulate the assembly process. Furthermore, studies on peptides with alternating canonical and trifluoroacetylated lysines showed that fluorination could be used to control folding by modulating electrostatic repulsion. mdpi.com

Advanced Applications in Chemical Biology and Biochemical Probing

This compound is not just a structural component but also a powerful tool for probing biological systems. Its unique properties enable advanced applications in chemical biology, from protein labeling to studying enzymatic mechanisms.

Bioorthogonal Chemistry and Site-Specific Protein Labeling Utilizing Histidine Reactivity

Bioorthogonal chemistry refers to reactions that can occur in a complex biological environment without interfering with native biochemical processes. escholarship.org Site-specific protein labeling using these reactions allows researchers to attach probes (like fluorophores or biotin) to a specific location on a protein. nih.gov Histidine presents a unique target for labeling due to the reactivity of its imidazole side chain, though achieving selectivity over other nucleophilic residues like cysteine or lysine (B10760008) can be challenging. rsc.orgresearchgate.net

The incorporation of 2-fluoro-histidine into a protein provides a unique chemical handle. While the fluorine atom at the C2 position deactivates the ring toward certain reactions, it also offers a spectroscopic tag (¹⁹F NMR). More importantly, replacing a native histidine with 2-fluoro-histidine can serve as a "negative control" to confirm the site of labeling when targeting other histidine residues in the protein. Conversely, the unique electronic nature of the fluorinated imidazole might be exploited in novel, highly specific ligation chemistries yet to be developed. For example, methods have been developed to incorporate histidine analogues with azide (B81097) groups for subsequent "click" chemistry, a cornerstone of bioorthogonal labeling. nih.gov The development of this compound is part of this broader effort to expand the chemical toolbox for precise protein modification. rsc.org

Development of Fluorescent and Spectroscopic Probes for Biological Systems

Fluorinated amino acids are invaluable as probes for ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov Since fluorine is absent in native biological systems, the ¹⁹F NMR signal is background-free. The chemical shift of the fluorine atom is also highly sensitive to its local chemical environment, making it an exquisite reporter of protein conformation, dynamics, and interactions. nih.govnih.gov

2-fluoro-histidine (2-FHis) is particularly powerful in this context. nih.govnih.gov Studies have successfully incorporated 2-FHis into proteins, using ¹⁹F NMR to gain structural and mechanistic insights. nih.gov The altered pKa of the 2-FHis side chain (around 1) compared to natural histidine (around 6.5) allows it to be used as a probe for proton transfer in enzyme mechanisms. nih.govnih.gov Furthermore, 2-FHis and its isomer, 4-fluoro-histidine, preferentially adopt different tautomeric forms (τ for 2-FHis, π for 4-FHis), making them excellent tools for studying the role of histidine tautomerism in protein function, which is difficult to probe with other methods. nih.gov By substituting a natural histidine with 2-FHis and observing changes in the ¹⁹F NMR spectrum upon ligand binding or conformational change, researchers can map functional movements and interactions at a specific site.

| Probe | Spectroscopic Method | Information Gained |

| 2-fluoro-histidine | ¹⁹F NMR | Local environment, conformational changes, proton transfer, tautomeric state. nih.govnih.gov |

| 4-fluoro-histidine | ¹⁹F NMR | Complements 2-FHis by favoring a different tautomer, providing more detailed structural information. nih.gov |

| Histidine Analogues | Fluorescence Spectroscopy | Substitution of His66 in Blue Fluorescent Protein created mutants with distinct spectral properties. acs.org |

This table highlights the use of fluorinated histidines and other analogues as powerful spectroscopic probes.

Studying Post-Translational Modifications of Histidine Residues

Post-translational modifications (PTMs) are covalent changes to amino acid side chains after protein synthesis, which dramatically expand the functional repertoire of proteins. Histidine can undergo various PTMs, including methylation, phosphorylation, and hydroxylation, which play roles in cell signaling and protein stability. rsc.orgnih.gov For example, histidine Nτ-methylation was recently identified as a new modification in histone proteins. nih.gov

Studying the function of a specific PTM can be difficult. One powerful strategy is to replace the modifiable amino acid with an unnatural analogue that cannot be modified. This compound is ideal for this purpose when studying modifications at the C2 position of the imidazole ring, such as the formation of 2-oxo-histidine under oxidative stress. rsc.org By incorporating 2-fluoro-histidine at a specific site via SPPS or genetic code expansion, researchers can create a protein where that specific histidine cannot be modified. Comparing the function of this modified protein to the wild-type version can then reveal the specific role of that PTM. This approach provides a clean and precise way to dissect the complex world of PTMs and their impact on protein function. rsc.org

Role in Supramolecular Chemistry and Advanced Materials Science

Engineering of Supramolecular Architectures with Fluorinated Peptides

N-Boc-2-fluoro-histidine serves as a precursor for synthesizing fluorinated peptides, which are powerful tools for engineering complex supramolecular structures. The presence of fluorine can dramatically alter the folding and self-assembly pathways of peptides, leading to the formation of highly ordered nanomaterials. rsc.orgdigitellinc.com These organofluorine peptides exhibit unusual structural states and bioactivities compared to their non-fluorinated counterparts, offering a new dimension of control in materials design. nih.gov

The incorporation of 2-fluoro-histidine into a peptide sequence provides precise control over the self-assembly process. The highly electronegative fluorine atom modifies the electronic properties of the imidazole (B134444) ring, which in turn influences key noncovalent interactions such as hydrogen bonding and π-π stacking. nih.gov These interactions are fundamental drivers of peptide self-organization. nih.gov

Histidine-functionalized peptide amphiphiles are known to self-assemble into diverse nanostructures, such as nanosheets and nanotubes, in a process that can be controlled by environmental pH. nih.govacs.orgacs.org An increase in pH can deprotonate the imidazole ring, enhancing hydrogen bonding and π-π stacking, which drives structural transitions. acs.org The introduction of a fluorine atom, as in 2-fluoro-histidine, can modulate the pKa of the imidazole ring, thereby fine-tuning this pH-responsiveness and allowing for more precise command over the resulting supramolecular morphology. The interplay between polarity and hydrophobicity, which is differentially induced by fluorination, significantly affects peptide folding and can promote fibrillation and the formation of hydrogels under physiological conditions. rsc.orgrsc.org

| Interaction Type | Role in Self-Assembly | Influence of 2-Fluorination |

| Hydrogen Bonding | Directs the formation of secondary structures like β-sheets, which are crucial for fibril formation. nih.gov | Modulates the hydrogen-bonding capacity of the imidazole ring, altering assembly pathways. acs.org |

| π-π Stacking | Stabilizes interactions between aromatic rings (imidazole), promoting ordered aggregation. nih.gov | Alters the electronic nature of the imidazole ring, potentially strengthening stacking interactions. acs.org |

| Hydrophobic Interactions | Drives the sequestration of nonpolar side chains, initiating the folding and assembly process. rsc.org | Increases the hydrophobicity of the amino acid side chain, enhancing the driving force for assembly. rsc.org |

| Electrostatic Interactions | Governs the repulsion or attraction between charged residues, influencing the overall architecture. nih.gov | Fine-tunes the pKa of the imidazole ring, affecting its charge state at a given pH. |

This table summarizes the key noncovalent interactions governing peptide self-assembly and how the incorporation of a 2-fluoro-histidine residue can modulate them.

A significant advantage of using fluorinated amino acids like 2-fluoro-histidine is the ability to harness noncovalent fluorous interactions. These interactions, arising from the unique properties of the carbon-fluorine bond, are orthogonal to other forces like hydrogen bonding and hydrophobic effects. digitellinc.com This orthogonality allows for a more complex and programmable approach to supramolecular design.

Fluorine-fluorine interactions can serve as a primary determinant for molecular recognition and self-assembly. nih.gov By strategically placing 2-fluoro-histidine residues within a peptide sequence, researchers can direct the assembly process with an additional layer of control. This "fluorous effect" can drive the organization of peptides into specific hierarchical structures, a strategy that has been successfully employed to create nano- and micro-assemblies with diverse morphologies. nih.gov The degree of fluorination plays a crucial role, enabling engineers to precisely control the characteristics of these fluorine-specific interactions and, consequently, the final peptide conformation and assembly state. rsc.orgrsc.org

Functional Materials Development Utilizing Modified Peptide Scaffolds

The use of this compound in peptide synthesis paves the way for the development of advanced functional materials. Peptides containing this modified amino acid can self-assemble into scaffolds with tailored properties, including enhanced stability and novel electronic or catalytic functions. nih.gov

Self-assembling peptides are emerging as promising materials for nanoelectronics. digitellinc.com The creation of conductive biomaterials often relies on the close packing of aromatic residues to facilitate electron transport through π-π stacking. The imidazole ring of histidine can participate in these crucial stacking interactions. researchgate.net

The incorporation of 2-fluoro-histidine allows for the rational design of peptide-based nanomaterials with a wide range of customizable features. researchgate.net Fluorination is a well-established strategy for enhancing the thermal and proteolytic stability of peptide scaffolds, a critical attribute for creating robust biomaterials. nih.gov

Beyond stability, the unique nature of the 2-fluoro-histidine side chain offers multiple functionalities. The imidazole group can act as a pH-responsive element, enabling the design of "smart" materials that undergo structural or functional changes in response to their environment. acs.org It can also serve as a metal-coordination site, allowing for the creation of metalloenzyme-like materials with catalytic activity. rsc.orgresearchgate.net Histidine has been shown to modulate the amyloid-like assembly of peptides and confer peroxidase-like activity, a property that could be fine-tuned by fluorination. nih.govresearchgate.net This combination of enhanced stability, environmental responsiveness, and catalytic potential makes peptides containing 2-fluoro-histidine highly attractive for applications ranging from biosensors to platforms for drug delivery and tissue engineering. researchgate.net

| Property | Effect of Incorporating 2-Fluoro-histidine | Potential Application |

| Stability | Increased resistance to thermal degradation and enzymatic cleavage. nih.gov | Robust biomaterials for tissue engineering and long-acting therapeutics. |

| pH-Responsiveness | Modulated pKa of the imidazole ring allows for fine-tuned response to pH changes. acs.org | "Smart" drug delivery systems that release cargo in specific pH environments (e.g., tumors, endosomes). |

| Conductivity | Potential to enhance π-π stacking and stabilize conductive assemblies. mdpi.com | Bio-compatible wires, sensors, and components for nanoelectronic devices. |

| Catalytic Activity | Serves as a metal-coordination site and can form enzyme-like active sites. rsc.orgnih.gov | Artificial enzymes for biocatalysis and biosensing applications. |

| Molecular Recognition | Provides specific interaction sites (H-bonding, fluorous) for targeted binding. digitellinc.comnih.gov | Highly specific biosensors and affinity materials for purification. |

This table illustrates the tailored properties achievable in peptide-based nanomaterials through the incorporation of 2-fluoro-histidine and their potential applications.

Future Directions and Emerging Research Avenues for N Boc 2 Fluoro Histidine Research

Development of Novel and More Efficient Synthetic Routes

Future research will likely concentrate on several key strategies:

Late-Stage Fluorination: Developing methods to introduce the fluorine atom at a later stage in the synthesis, potentially on a pre-formed and protected histidine scaffold, could circumvent issues with intermediate stability and improve yields. Electrophilic fluorinating agents like N-fluorobenzenesulfonimide (NFSI) are promising tools for this approach. mdpi.com

Asymmetric Synthesis: The creation of stereochemically pure N-Boc-2-fluoro-histidine is crucial. Future routes will increasingly focus on asymmetric methods, perhaps employing chiral catalysts or auxiliaries to ensure high enantiomeric purity from the outset, thus avoiding difficult and costly resolution steps. mdpi.com

Flow Chemistry: The adoption of continuous flow chemistry could offer significant advantages in terms of safety, scalability, and reaction efficiency. The precise control over reaction parameters such as temperature, pressure, and reaction time in flow reactors can lead to higher yields and purity, particularly for challenging fluorination reactions.

| Asymmetric Catalysis | Use of chiral catalysts to guide the stereoselective formation of the desired enantiomer. mdpi.com | Can produce high enantiomeric purity, avoiding chiral resolution steps. | Catalyst development and optimization can be resource-intensive. |

Expanding the Repertoire of Biochemical and Biophysical Probes

The unique properties of 2-fluoro-histidine, particularly its dramatically lowered side-chain pKa (around 1.0 compared to ~6.0 for natural histidine), make it an exceptional probe for investigating biological systems. nih.govnih.gov Its incorporation into peptides and proteins via this compound allows researchers to probe environments and mechanisms that are inaccessible with natural amino acids.

Future research is set to expand its role as a molecular probe in several exciting ways:

¹⁹F NMR Spectroscopy: Fluorine's high sensitivity in NMR spectroscopy makes 2-FHis an excellent reporter on local protein environments, dynamics, and conformational changes. nih.govnih.gov Future work will involve incorporating 2-FHis into a wider range of proteins, including membrane proteins and large complexes, to study their structure and function in detail.

Probing Proton Transfer and Tautomeric States: The altered pKa makes 2-FHis a powerful tool for dissecting the role of histidine in enzymatic catalysis, particularly in identifying whether a histidine residue acts as a general acid or base. nih.gov Furthermore, 2-FHis favors the τ-tautomer, which can be used to probe or perturb the tautomeric equilibrium within a protein's active site. nih.gov

Development of Fluorogenic Probes: Building on the 2-fluoro-histidine scaffold, researchers may design and synthesize novel fluorogenic probes. These probes could be engineered to fluoresce only upon binding to a specific target or undergoing a particular enzymatic modification, enabling real-time imaging of biological processes in living cells. ed.ac.uk

Table 2: Properties of 2-Fluoro-histidine as a Biophysical Probe

| Property | Value/Characteristic | Application | Reference |

|---|---|---|---|

| Side-Chain pKa | ~1.0 | Probing proton transfer in enzyme mechanisms; creating pH-sensitive proteins. | nih.govnih.gov |

| ¹⁹F NMR Signal | Highly sensitive to local environment | Reporting on protein structure, conformation, dynamics, and ligand binding. | nih.govnih.gov |

| Tautomeric Preference | Primarily forms the τ-tautomer at neutral pH | Investigating the role of histidine tautomerism in biological function. | nih.gov |

| Inductive Effect | Strong electron-withdrawing effect of fluorine | Alters local electronic environment, useful for studying electrostatic interactions. | nih.govresearchgate.net |

Advanced Applications in Rational Peptide and Protein Engineering

The incorporation of unnatural amino acids is a cornerstone of modern protein engineering. This compound provides a gateway to creating peptides and proteins with novel or enhanced properties. The unique electronic and steric characteristics of fluorine can be leveraged to fine-tune biomolecular structure, stability, and function. nih.govnih.gov

Emerging applications in this area include:

Designing Hyperstable Proteins: Fluorine's hydrophobicity can be harnessed to enhance the stability of protein folds. nih.gov By strategically placing 2-FHis within a protein's core, it is possible to create proteins with increased resistance to thermal and chemical denaturation.

Modulating Biomolecular Interactions: The electron-withdrawing nature of fluorine can alter hydrogen bonding and electrostatic interactions. This allows for the precise tuning of protein-protein or protein-ligand binding affinities, leading to the development of highly specific inhibitors or binders.

pH-Responsive Peptides and Proteins: The exceptionally low pKa of 2-FHis can be used to engineer peptides that undergo conformational changes at specific pH values, far from the physiological range. This could lead to the creation of "smart" biomolecules that are activated or change their function in acidic environments, such as in tumor microenvironments or endosomal compartments. mdpi.com

Table 3: Potential Applications of this compound in Engineering

| Application Area | Engineering Goal | Underlying Principle |

|---|---|---|

| Therapeutics | Enhance proteolytic stability of peptide drugs. | Steric and electronic effects of fluorine hinder enzymatic cleavage. |

| Biomaterials | Create pH-responsive hydrogels or self-assembling peptides. | The low pKa of 2-FHis can act as a trigger for assembly/disassembly. |

| Enzyme Design | Alter the catalytic activity or substrate specificity of an enzyme. | Modifying the pKa and electronic environment of the active site. |

| Protein-Protein Interactions | Design highly specific inhibitors or stabilizers of protein complexes. | Tuning electrostatic and hydrophobic interactions at the interface. |

Interdisciplinary Research at the Interface of Synthetic Chemistry, Chemical Biology, and Materials Science

The most profound advances in this compound research will emerge from the convergence of multiple scientific disciplines. The interplay between synthetic chemistry, chemical biology, and materials science will unlock applications beyond the scope of any single field.

From Synthesis to Function: Chemists will develop new synthetic methods to produce not only this compound but also a variety of derivatives with additional functionalities (e.g., crosslinkers, fluorescent tags).

Biomaterials with Novel Properties: Chemical biologists will incorporate these novel building blocks into peptides and proteins to create precisely defined biomacromolecules. digitellinc.com

Advanced Functional Materials: Materials scientists will then characterize the physical properties of these engineered biopolymers, guiding the design of new materials such as pH-responsive drug delivery vehicles, biosensors, and scaffolds for tissue engineering.

This synergistic approach, where the synthesis of a unique chemical building block enables the creation of functional biological molecules that can be assembled into advanced materials, represents the future of this compound research. It promises a new generation of molecular tools and materials with unprecedented control over their structure and function.

Q & A

Q. How can researchers ensure reproducibility when studying this compound in multi-institutional collaborations?

- Methodological Answer : Adopt FAIR data principles (Findable, Accessible, Interoperable, Reusable). Share raw datasets (e.g., NMR spectra, chromatograms) via repositories like Zenodo. Standardize protocols using platforms like protocols.io and document batch-to-batch variability in compound synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.